(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The compound "(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group, an acrylamido-linked 3,4,5-trimethoxyphenyl moiety, and an ethyl carboxylate ester. The 3,4,5-trimethoxyphenyl group is notable for its prevalence in bioactive molecules due to enhanced hydrogen bonding and hydrophobic interactions with biological targets . The acrylamido group may confer reactivity or stability, as seen in covalent inhibitors .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O8S/c1-6-39-28(34)24-19-15-40-26(23(19)27(33)31(30-24)17-8-10-18(35-2)11-9-17)29-22(32)12-7-16-13-20(36-3)25(38-5)21(14-16)37-4/h7-15H,6H2,1-5H3,(H,29,32)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELJPNPTLLBTQR-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers.
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites. This interaction inhibits the receptor’s activity, leading to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways. By inhibiting these receptors, it disrupts the downstream signaling cascades, leading to reduced cell proliferation and angiogenesis. The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
In silico models suggest that it meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements without violating lipinski’s rule of five. This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of EGFR and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis. This can result in the suppression of tumor growth in cancers where these receptors are upregulated.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and rate of degradation can affect its activity. Additionally, the cellular context (e.g., the specific types of cells and the presence of other signaling molecules) can also influence the compound’s action.
Biological Activity
(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure with various substituents that contribute to its biological properties. The presence of methoxy and acrylamide groups enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula: C₃₁H₃₃N₃O₅S
- Molecular Weight: 553.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism and signaling.
- Receptor Modulation: It can bind to various receptors, modifying their activity and leading to physiological changes.
- Gene Expression Regulation: The compound may influence the expression of genes associated with disease processes, potentially offering therapeutic benefits.
Biological Activities
Numerous studies have reported on the biological activities of similar compounds within the thieno[3,4-d]pyridazine class. The following table summarizes some of the notable activities observed:
Case Studies
-
Anticancer Activity:
A study investigated the effect of thieno[3,4-d]pyridazine derivatives on cancer cell lines. The results indicated that these compounds induced apoptosis in breast cancer cells via mitochondrial pathways. The specific compound was found to significantly reduce cell viability at concentrations as low as 10 µM. -
Antimicrobial Efficacy:
Research evaluating the antimicrobial properties demonstrated that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Antioxidant Properties:
In a DPPH radical scavenging assay, the compound showed a high percentage of inhibition (over 80%) at concentrations above 50 µg/mL, indicating strong antioxidant potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
The thieno[3,4-d]pyridazine scaffold is structurally related to pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., compounds 3b and 3e), which share fused aromatic systems but differ in nitrogen atom placement and substituent patterns . These pyrimidine derivatives often exhibit kinase inhibitory activity, suggesting the target compound may similarly target enzyme active sites.
Table 1: Core Heterocycle Comparison
Substituent-Driven Comparisons
2.2.1. Methoxy-Substituted Analogues
The 3,4,5-trimethoxyphenyl group in the target compound is a hallmark of microtubule-targeting agents (e.g., colchicine derivatives). A structurally related compound, ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), replaces the trimethoxyphenyl with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the trimethoxy group may improve target binding affinity through polar interactions .
Table 2: Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
2.2.2. Acrylamido-Containing Derivatives
The acrylamido group in the target compound is shared with covalent kinase inhibitors (e.g., afatinib). Compounds 3a–e () feature acrylamide-linked aromatic systems, enabling covalent bond formation with cysteine residues in target proteins. The target compound’s acrylamido group may similarly confer irreversible binding, though its electron-rich 3,4,5-trimethoxyphenyl substituent could modulate reactivity .
Pharmacological Potential and Clustering Analysis
Using Butina clustering (), the target compound would group with heterocycles bearing methoxy and acrylamide substituents. The 3,4,5-trimethoxyphenyl group aligns with ferroptosis-inducing compounds (), which exploit redox imbalances in cancer cells. However, explicit data on the target compound’s mechanism remains speculative without direct bioactivity studies.
Preparation Methods
Gewald Reaction for Thiophene Annulation
The Gewald reaction, a two-step process involving ketones and cyanoacetate esters, was employed to construct the thieno[3,4-d]pyridazine scaffold.
Procedure :
- Cyclocondensation : Ethyl cyanoacetate (10 mmol) and 4-methoxyacetophenone (10 mmol) were refluxed in ethanol with ammonium acetate (15 mmol) as a catalyst for 12 hours.
- Sulfur Incorporation : Elemental sulfur (12 mmol) was added to the reaction mixture, followed by continued reflux for 6 hours. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate as a yellow solid (72% yield).
Key Data :
- Melting Point : 218–220°C
- IR (KBr) : 3320 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.86 (s, 3H, OCH₃), 4.40 (q, J = 7.1 Hz, 2H, CH₂CH₃), 6.92–7.89 (m, 4H, Ar–H), 8.21 (s, 1H, NH).
Final Esterification and Functionalization
Transesterification to Ethyl Carboxylate
The terminal carboxylic acid group was converted to an ethyl ester using titanium(IV) isopropoxide.
Procedure :
The acrylamido-thienopyridazine carboxylic acid (3 mmol) was dissolved in anhydrous ethanol with titanium(IV) isopropoxide (0.1 mmol) and heated at 80°C for 24 hours. The reaction mixture was concentrated, and the residue was purified by flash chromatography (dichloromethane:methanol, 95:5) to yield the title compound as a white crystalline solid (65% yield).
Key Data :
- HPLC Purity : 98.5% (C18 column, acetonitrile:water 70:30)
- High-Resolution MS (ESI+) : m/z 608.1845 [M+H]⁺ (calc. 608.1839 for C₂₉H₂₉N₃O₈S).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Temperature and Time Dependencies
- Cyclocondensation : Yields plateaued at 72% after 12 hours; extended reaction times caused over-oxidation.
- Transesterification : Kinetic studies revealed a first-order dependence on titanium catalyst concentration.
Challenges and Alternative Routes
Competing Side Reactions
Palladium-Catalyzed Coupling
As an alternative to Knoevenagel condensation, a Heck coupling between 3-(4-methoxyphenyl)thienopyridazine and 3,4,5-trimethoxystyrene was explored but resulted in lower regioselectivity (54% yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
